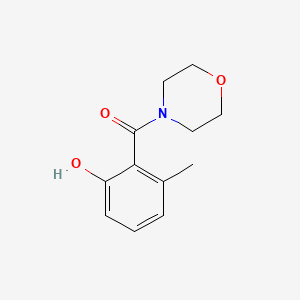
(2-Hydroxy-6-methylphenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-6-methylphenyl)(morpholino)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-methylphenyl)(morpholino)methanone typically involves the reaction of 2-hydroxy-6-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and possibly continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-6-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a quinone derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
(2-Hydroxy-6-methylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxy-6-methylphenyl)(morpholino)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(morpholino)methanone
- (2-Methoxyphenyl)(morpholino)methanone
- (2-Fluoro-3-nitrophenyl)(morpholino)methanone
Uniqueness
(2-Hydroxy-6-methylphenyl)(morpholino)methanone is unique due to the presence of both a phenolic hydroxyl group and a morpholino group, which can impart distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, while the morpholino group can enhance solubility and bioavailability.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2-hydroxy-6-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15NO3/c1-9-3-2-4-10(14)11(9)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3 |
InChI Key |
UWNFYABNTCDMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















